(rel)-RSD 921

Description

Properties

CAS No. |

114419-77-1 |

|---|---|

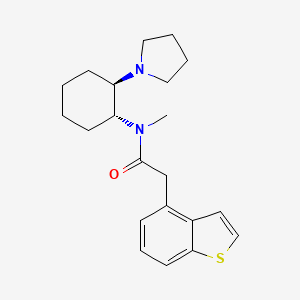

Molecular Formula |

C21H28N2OS |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

InChI |

InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1 |

InChI Key |

SYHJZCCNQDFHJQ-RTBURBONSA-N |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

114419-77-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |

Origin of Product |

United States |

Foundational & Exploratory

(rel)-RSD 921 mechanism of action on sodium channels

An In-depth Technical Guide on the Core Mechanism of Action of (rel)-RSD 921 on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the R,R enantiomer of the kappa (k) opioid agonist PD117,302, is a novel compound that has been identified as a potent sodium channel blocker.[1][2] Unlike its parent compound, RSD 921 lacks significant activity at opioid receptors, and its primary pharmacological effects are attributed to its interaction with voltage-gated sodium channels.[1][2][3] This has positioned it as a compound of interest for its potential as a local anesthetic and for the treatment of cardiac arrhythmias.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with sodium channel isoforms, its state-dependent binding characteristics, and the experimental methodologies used to elucidate these properties.

Core Mechanism: State-Dependent Block of the Open Channel

The fundamental mechanism of action for RSD 921 is the blockade of voltage-gated sodium channels. Extensive research using electrophysiological techniques has revealed that RSD 921 preferentially interacts with the open state of the sodium channel.[4][5] This is a key characteristic that defines its pharmacological profile, leading to both tonic and use-dependent inhibition of sodium currents.

-

Tonic Block: RSD 921 produces a concentration-dependent tonic block of sodium channels, meaning it can block the channel even at infrequent stimulation.[4][5] However, its potency in this regard is similar across cardiac, skeletal muscle, and neuronal isoforms, suggesting a lack of significant isoform selectivity in the resting state.[4][5]

-

Use-Dependent (Phasic) Block: A more prominent feature of RSD 921's action is its use-dependent or frequency-dependent block.[4][5] This phenomenon, where the blocking effect increases with the frequency of channel activation (i.e., during rapid firing of action potentials), is a direct consequence of its preferential binding to the open channel state.[4] During high-frequency stimulation, the sodium channel spends more time in the open state, providing more opportunities for the drug to bind and exert its blocking effect. This property is particularly significant for its antiarrhythmic potential, as it would be more effective in suppressing tachyarrhythmias while having less effect on normal heart rates.[6]

-

Voltage-Dependence: RSD 921 does not significantly affect the voltage-dependence of sodium channel activation.[4] It does, however, produce a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation for all tested wild-type channel isoforms.[4][5]

Quantitative Analysis of Sodium Channel Interaction

The interaction of RSD 921 with sodium channels has been quantified through various experimental paradigms. The data below is summarized from studies utilizing two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes and radioligand binding assays.

Table 1: Potency of Tonic Block on Wild-Type Sodium Channel Isoforms

| Channel Isoform | Description | EC50 (μM) | Hill Coefficient (nH) | Reference |

| rH1 (rNav1.5) | Rat Cardiac | 47 ± 3 | ~1 | [3][4] |

| rSkM1 (rNav1.4) | Rat Skeletal Muscle | 35 ± 3 | ~1 | [3][4] |

| rBIIA (rNav1.2) | Rat Neuronal | 37 ± 4 | ~1 | [3][4] |

| IFMQ3 Mutant | Non-inactivating Neuronal | 110 ± 5.5 | ~1 | [4][5] |

The Hill coefficient (nH) values being not significantly different from 1 suggest that a single RSD 921 molecule is sufficient to block the channel.[4]

Table 2: Use-Dependent Block of Sodium Channel Isoforms

| Channel Isoform | RSD 921 Conc. | Stimulation Frequency | % Block of Evoked Current | Reference |

| rNav1.5 (Cardiac) | 100 µM | 30 Hz | 81 ± 4% | [3] |

| rNav1.4 (Skeletal Muscle) | 100 µM | 30 Hz | 40 ± 5% | [3] |

| rNav1.2 (Neuronal) | 100 µM | 30 Hz | 24 ± 3% | [3] |

The data clearly indicates a marked use-dependent block for the cardiac isoform (rNav1.5), which is significantly more pronounced than in neuronal and skeletal muscle isoforms.[3][4]

Table 3: Kinetic Parameters of Open Channel Block

These parameters were determined using the non-inactivating IFMQ3 mutant neuronal channel, which allows for the direct measurement of open channel block kinetics.

| Parameter | Description | Value | Reference |

| kon | Apparent Binding Rate | 0.11 ± 0.012 x 106 M-1s-1 | [4][5] |

| koff | Apparent Unbinding Rate | 12.5 ± 2.5 s-1 | [4][5] |

| KD (calculated) | Apparent Affinity Constant | 117 ± 31 µM | [4][5] |

| Recovery Time Constant | Time constant for recovery from open channel block | 14 ± 2.7 s-1 | [5] |

The calculated KD from the kinetic parameters is consistent with the EC50 value obtained for the tonic block of the IFMQ3 mutant channel.[4]

Table 4: Influence of pH on Channel Block

The effect of a reduced pH, mimicking ischemic conditions, was tested on channel block.

| Channel Isoform | % Current at pH 7.4 (30 µM RSD 921) | % Current at pH 6.4 (30 µM RSD 921) | Observation | Reference |

| rNav1.5 (Cardiac) | 60 ± 5% | 50 ± 1% | Enhanced Block | [3] |

| rNav1.4 (Skeletal Muscle) | 51 ± 2% | 34 ± 2% | Enhanced Block | [3] |

| rNav1.2 (Neuronal) | 48 ± 6% | 47 ± 7% | No Significant Change | [3] |

The blockade by RSD 921 is enhanced under acidic conditions for cardiac and skeletal muscle isoforms, a potentially beneficial property for treating arrhythmias associated with myocardial ischemia.[1][2][3]

Table 5: Opioid Receptor and Sodium Channel Binding Affinity

| Receptor/Channel Site | IC50 (µM) | Ki (µM) | Reference |

| Kappa (k) Opioid Receptor | 0.4 ± 0.05 | 0.2 ± 0.02 | [3] |

| Mu (m) Opioid Receptor | 7.6 ± 1.2 | 0.9 ± 0.1 | [3] |

| Sodium Channel (Site 2) | 6.8 ± 0.9 | 6.1 ± 0.8 | [3] |

While RSD 921 is derived from a kappa agonist, its affinity for the kappa receptor is only moderately higher than for the sodium channel, and it lacks significant opioid activity in functional assays.[1][3]

Experimental Protocols

The characterization of RSD 921's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This is the primary method used for detailed electrophysiological characterization of RSD 921's effects on specific sodium channel isoforms.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of specific rat sodium channel isoforms (e.g., rH1, rSkM1, rBIIA) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

The oocyte is held at a negative membrane potential (e.g., -100 mV for neuronal and skeletal muscle channels, -120 mV for cardiac channels to ensure complete removal of fast inactivation).[4]

-

-

Tonic Block Protocol:

-

Sodium currents are evoked by depolarizing voltage steps (e.g., to -10 mV).

-

Pulses are delivered at infrequent intervals (e.g., every 6 seconds) to minimize use-dependent effects.[4]

-

RSD 921 is perfused at various concentrations, and the reduction in peak sodium current is measured.

-

Concentration-response curves are generated and fitted with the Hill equation to determine EC50 values.[4]

-

-

Use-Dependent Block Protocol:

-

To assess frequency dependence, trains of depolarizing pulses (e.g., 30-35 pulses) are delivered at varying frequencies (e.g., 1 Hz, 5 Hz, 30 Hz).[3][4]

-

The decline in peak current amplitude during the pulse train in the presence of RSD 921 is measured and compared to the control condition. The current amplitude for each pulse is normalized to the first pulse in the train.[4]

-

Radioligand Binding Studies

These assays are used to determine the binding affinity of RSD 921 for its molecular targets.

-

Target Preparation: Membranes are prepared from tissues or cells expressing the target receptor or channel (e.g., rat forebrain for opioid receptors).

-

Binding Assay:

-

The prepared membranes are incubated with a specific radioligand (e.g., [³H]U-69,593 for kappa receptors, [³H]batrachotoxinin A 20-α-benzoate for sodium channel site 2).

-

Increasing concentrations of the unlabeled competitor drug (RSD 921) are added to displace the radioligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

-

Data Analysis: The amount of bound radioactivity is measured, and the concentration of RSD 921 that inhibits 50% of the specific binding (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.

Patch-Clamp Electrophysiology in Isolated Rat Myocytes

This technique allows for the study of RSD 921's effects in a native cellular environment.

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rat hearts.

-

Whole-Cell Recording: The whole-cell patch-clamp technique is used to record ionic currents from a single myocyte. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

-

Current Measurement: The cell is voltage-clamped, and specific voltage protocols are applied to elicit and measure sodium currents (INa) and potassium currents (e.g., transient outward Ito and sustained IKsus).[1][3]

-

Drug Application: RSD 921 is applied to the bath solution, and its effects on the amplitude and kinetics of the recorded currents are determined.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of RSD 921.

Caption: Experimental workflow for characterizing RSD 921's mechanism.

Caption: RSD 921 preferentially binds to the open state of the Na+ channel.

Caption: High frequency stimulation leads to accumulation of blocked channels.

Conclusion

This compound is a potent sodium channel blocker whose mechanism of action is characterized by a preferential interaction with the open state of the channel. This leads to a pronounced use-dependent block, particularly of the cardiac sodium channel isoform rNav1.5.[3][4] The compound shows equipotent tonic block across cardiac, neuronal, and skeletal muscle isoforms, but its frequency-dependent effects are isoform-specific.[3][4] Furthermore, its blocking activity is enhanced in acidic conditions, mimicking ischemia, which may provide a therapeutic advantage.[1][2][3] The detailed kinetic and state-dependent profile of RSD 921, elucidated through rigorous electrophysiological and binding studies, provides a solid foundation for its further development as a novel antiarrhythmic or local anesthetic agent.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity

(rel)-RSD 921 , also known as PD-123497 , is a potent voltage-gated sodium channel blocker that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, a detailed (though currently theoretical) synthesis pathway, and a summary of its key pharmacological data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers of N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide. The active enantiomer, RSD 921, is the (1R,2R)-(+) form.

IUPAC Name: (rel)-N-Methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide Chemical Formula: C₂₁H₂₈N₂OS Molecular Weight: 356.53 g/mol

The structure features a central cyclohexylamine core, substituted with a methylamino-acetamide group and a pyrrolidinyl group in a trans configuration. The acetamide nitrogen is further connected to a benzo[b]thiophene-4-yl moiety.

Synthesis Pathway

Proposed Synthesis of Key Intermediates

1. Synthesis of Benzo[b]thiophene-4-acetic acid:

The synthesis of this intermediate can be achieved through various established methods for constructing the benzo[b]thiophene ring system followed by elaboration to the acetic acid derivative. One possible route is outlined below:

Experimental Protocol (Hypothetical):

-

Methyl 2-(phenylthio)acetate (C): To a solution of thiophenol (A) in anhydrous tetrahydrofuran (THF), sodium hydride is added portion-wise at 0°C. After cessation of hydrogen evolution, methyl bromoacetate (B) is added, and the reaction mixture is stirred at room temperature until completion. Work-up and purification would yield the desired ester.

-

4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (E): The ester (C) is heated with polyphosphoric acid (D) to effect an intramolecular cyclization and aromatization.

-

Benzo[b]thiophene (G): The ketone (E) is subjected to a Wolff-Kishner reduction using hydrazine (F) and a strong base to remove the carbonyl group.

-

4-Acetylbenzo[b]thiophene (I): Benzo[b]thiophene (G) undergoes Friedel-Crafts acylation with acetyl chloride (H) in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group at the 4-position.

-

Benzo[b]thiophene-4-acetic acid (K): The acetyl derivative (I) is converted to the acetic acid via the Willgerodt-Kindler reaction, for example, by heating with morpholine and sulfur, followed by hydrolysis.

2. Synthesis of (rel)-trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine:

This diamine intermediate can be prepared from cyclohexene oxide as a starting material.

A Novel Sodium Channel Blocker with Antiarrhythmic Potential

An In-Depth Technical Guide to the Discovery and Development of (rel)-RSD 921

This technical guide provides a comprehensive overview of the discovery and development history of this compound, a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, mechanism of action, and the experimental methodologies employed in its characterization.

Introduction and Discovery

This compound, also known as PD123,497, is the (1R,2R)-(+)-enantiomer of the racemic kappa (κ) opioid receptor agonist (±)PD117,302.[1] Its development stemmed from a systematic investigation into the enantiomers of arylacetamide compounds, which were initially explored for their opioid receptor activity.[1] While its parent compound and the corresponding (S,S) enantiomer exhibit high affinity for opioid receptors, this compound was found to have significantly lower activity at these sites.[1] Instead, preliminary studies revealed a pharmacological profile akin to that of lidocaine, suggesting its potential as a local anesthetic and antiarrhythmic agent.[1] Subsequent research has solidified its primary mechanism of action as a potent blocker of voltage-gated sodium channels.[1][2][3]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride |

| Molecular Formula | C₂₁H₂₈N₂OS |

| Molecular Weight | 406 g/mol (hydrated hydrochloride salt) |

| Melting Point | 147 °C |

| Lipid Partition Coefficient (log P) | 1.59 |

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Opioid Receptor Binding Affinity [1]

| Receptor Subtype | Radioligand | This compound IC₅₀ (µM) | RSD920 (racemate) IC₅₀ (µM) |

| Mu (µ) | [³H](D-Ala², N-methyl-Phe⁴, Gly-ol⁵)-enkephalin (DAMGO) | 7.6 | 0.01 |

| Kappa (κ) | [³H]U-69,593 | 0.4 | 0.0004 |

| Delta (δ) | [³H]D-Pen², D-Pen⁵ enkephalin (DPDPE) | > 10 | Not Reported |

Table 2: Voltage-Gated Sodium Channel Blocking Potency [1][2]

| Channel Isoform | Preparation | Parameter | Value (µM) |

| rNaᵥ1.5 (cardiac) | Xenopus laevis oocytes | EC₅₀ (tonic block) | 47 ± 3 |

| rNaᵥ1.2 (neuronal) | Xenopus laevis oocytes | EC₅₀ (tonic block) | 37 ± 4 |

| rNaᵥ1.4 (skeletal muscle) | Xenopus laevis oocytes | EC₅₀ (tonic block) | 35 ± 3 |

| IFMQ3 mutant (non-inactivating neuronal) | Xenopus laevis oocytes | EC₅₀ | 110 ± 5.5 |

| Rat fetus cortical preparations | Not specified | IC₅₀ | 6.1 |

Table 3: Use-Dependent Block of Sodium Channels at 30 Hz [1]

| Channel Isoform | This compound Concentration (µM) | % Block of Evoked Current |

| rNaᵥ1.5 (cardiac) | 100 | 81 ± 4 |

| rNaᵥ1.4 (skeletal muscle) | 100 | 40 ± 5 |

| rNaᵥ1.2 (neuronal) | 100 | 24 ± 3 |

Table 4: In Vitro Neuromuscular Preparations [1]

| Preparation | Parameter | Value (µM) |

| Rat diaphragm/phrenic nerve | EC₅₀ (inhibition of contraction) | 100 |

| Vas deferens/hypogastric nerve | EC₅₀ (inhibition of contraction) | 15 |

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels.[1][3] This action is consistent with its classification as a Class I antiarrhythmic agent.[2] The blockade is state-dependent, with a preferential interaction with the open state of the sodium channel.[2] This is evidenced by the use-dependent block, which is more pronounced at higher stimulation frequencies, a characteristic that is particularly relevant for the treatment of tachyarrhythmias.[1][2] The enhanced block under ischemic conditions (low pH) further suggests its potential utility in managing arrhythmias associated with myocardial ischemia.[1][3]

In addition to sodium channel blockade, this compound has been shown to block transient and sustained outward potassium currents, although with reduced potency compared to its effects on sodium currents.[1][3] This dual ion channel blocking activity may contribute to its overall antiarrhythmic profile.

Signaling pathway of this compound's antiarrhythmic action.

Experimental Protocols

4.1. Radioligand Binding Assays for Opioid Receptors

-

Objective: To determine the binding affinity of this compound for mu (µ), kappa (κ), and delta (δ) opioid receptors.

-

Receptor Source: Not explicitly stated, but likely membrane preparations from cells expressing the specific opioid receptor subtypes or from brain tissue.

-

Radioligands:

-

Assay Procedure:

-

Membrane aliquots are incubated in duplicate in a total assay volume of 1 mL.

-

Incubations contain the specified radioligand and increasing concentrations of the test compound (this compound or RSD920).

-

Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., morphine for µ-receptors, unlabeled U-69,593 for κ-receptors).

-

Incubations are carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filter strips (e.g., Whatman GF/B) to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC₅₀ values are calculated from the competition binding curves.

-

Workflow for radioligand binding assay.

4.2. Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

-

Objective: To characterize the electrophysiological effects of this compound on different isoforms of voltage-gated sodium channels.

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding specific rat sodium channel isoforms (rNaᵥ1.5, rNaᵥ1.2, rNaᵥ1.4).

-

Electrophysiology:

-

A two-electrode voltage clamp is used to measure whole-cell currents.

-

Oocytes are perfused with a solution containing varying concentrations of this compound.

-

Tonic Block: Currents are evoked by infrequent depolarizing pulses from a holding potential to assess the baseline block.

-

Use-Dependent Block: Currents are evoked by a train of depolarizing pulses at a specific frequency (e.g., 30 Hz) to evaluate the frequency-dependent nature of the block.

-

-

Data Analysis:

-

The peak inward sodium current is measured in the absence and presence of this compound.

-

EC₅₀ values for tonic block are determined by fitting the concentration-response data to a Hill equation.

-

The percentage of current block at the end of a pulse train is used to quantify use-dependent block.

-

4.3. In Vivo Cardiovascular and Antiarrhythmic Studies

-

Cardiovascular Parameters: Blood pressure and heart rate are monitored following intravenous administration of this compound. Electrocardiograms (ECG) are recorded to assess effects on PR and QRS intervals.[1][3]

-

Antiarrhythmic Activity:

-

Electrical Stimulation: The threshold currents required to induce extrasystoles and ventricular fibrillation are determined before and after drug administration.[1][3]

-

Coronary Artery Occlusion: The protective effects of this compound against arrhythmias induced by myocardial ischemia are evaluated.[1][3]

-

Effective Refractory Period (ERP): The ERP of cardiac tissue is measured to assess changes in myocardial excitability.[1][3]

-

Preclinical Development and Potential Therapeutic Applications

Preclinical studies have demonstrated that this compound possesses a promising profile as an antiarrhythmic and local anesthetic agent.[1] Its primary action as a sodium channel blocker, coupled with its use-dependent and ischemia-enhanced effects, suggests potential efficacy in treating a variety of cardiac arrhythmias.[1][2] Subacute toxicology studies in rats and dogs have indicated limited but quantifiable effects.[1] Pharmacokinetic analyses in baboons have shown that the plasma concentrations required for in vivo cardiac effects are comparable to the effective concentrations observed in in vitro assays.[1][3]

A phase I clinical trial in healthy human volunteers indicated that this compound was well-tolerated and had a half-life of approximately 10 hours, with no significant drug-related adverse effects observed within the tested dose range.[2]

Conclusion

This compound is a novel compound that has transitioned from the realm of opioid receptor research to a potential therapeutic agent for cardiac arrhythmias and local anesthesia. Its well-characterized mechanism of action as a state- and use-dependent sodium channel blocker provides a strong rationale for its continued investigation. The comprehensive preclinical data, supported by detailed in vitro and in vivo experimental evidence, underscores the potential of this compound as a valuable addition to the armamentarium of cardiovascular drugs. Further clinical development will be crucial in fully elucidating its therapeutic utility and safety profile in patient populations.

References

- 1. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Technical Guide to its Pharmacological Profile

(rel)-RSD 921 , also known as PD-123497, is a novel, structurally unique arylbenzacetamide derivative that has demonstrated potent sodium channel blocking activity.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, quantitative properties, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a Class I antiarrhythmic agent due to its primary mechanism of blocking voltage-gated sodium channels.[1][3] Its action is characterized by a preferential interaction with the open state of the Na+ channel, leading to a concentration- and use-dependent blockade.[1][3] This property suggests potential for significant local anesthetic and antiarrhythmic effects, particularly under conditions of ischemia or anoxia where cells are more depolarized.[1][3]

While its primary target is the sodium channel, this compound has also been shown to block transient and sustained outward potassium currents, although with lower potency.[4][5] Notably, it is the R,R enantiomer of the kappa (k) opioid receptor agonist PD117,302, but it lacks significant activity at opioid receptors.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: Tonic Block of Sodium Channel Isoforms by this compound

| Channel Isoform | EC50 (μM) | Source |

| Rat Heart (rH1 / rNav1.5) | 47 ± 3 | [1][6] |

| Rat Skeletal Muscle (rSkM1 / rNav1.4) | 35 ± 3 | [1][6] |

| Rat Neuronal (rBIIA / rNav1.2) | 37 ± 4 | [1][6] |

| Non-inactivating Neuronal Mutant (IFMQ3) | 110 ± 5.5 | [1][3] |

Table 2: Kinetic Parameters of this compound Block on IFMQ3 Mutant Channels

| Parameter | Value | Source |

| kon (M-1s-1) | 0.11 ± 0.012 x 106 | [1][3] |

| koff (s-1) | 12.5 ± 2.5 | [1][3] |

| KD (μM) | 117 ± 31 | [1][3] |

| Recovery Time Constant from Open Channel Block (s) | 14 ± 2.7 | [1][3] |

Table 3: Use-Dependent Block of Sodium Channel Isoforms by this compound at 30 Hz

| Channel Isoform | Concentration (μM) | % Block | Source |

| Rat Heart (rNav1.5) | 100 | 81 ± 4 | [6] |

| Rat Skeletal Muscle (rNav1.4) | 100 | 40 ± 5 | [6] |

| Rat Neuronal (rNav1.2) | 100 | 24 ± 3 | [6] |

Signaling Pathway and Mechanism of Action

The interaction of this compound with the sodium channel is state-dependent, with a higher affinity for the open state. This leads to a more pronounced block at higher frequencies of channel opening (use-dependency), a characteristic particularly evident in cardiac sodium channels.[1]

Caption: Proposed mechanism of this compound interaction with voltage-gated sodium channels.

Experimental Protocols

The primary experimental model for characterizing the electrophysiological properties of this compound has been the Xenopus laevis oocyte expression system coupled with a two-electrode voltage clamp.[1][3]

Two-Electrode Voltage Clamp in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

-

Mature female Xenopus laevis frogs are anesthetized.

-

Oocytes are surgically removed and defolliculated.

-

cRNA encoding the desired sodium channel α and β subunits is injected into the oocytes.

-

Oocytes are incubated to allow for channel expression.

2. Electrophysiological Recording:

-

An oocyte expressing the channel of interest is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

-

Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection.

-

A voltage clamp amplifier is used to hold the oocyte membrane potential at a desired level (e.g., -100 mV).

3. Data Acquisition:

-

Voltage protocols are applied to elicit sodium currents.

-

Tonic Block Assessment: Currents are evoked by infrequent depolarizing pulses (e.g., every 6 seconds) in the absence and presence of varying concentrations of this compound to determine EC50 values.[1]

-

Use-Dependent Block Assessment: Trains of depolarizing pulses at different frequencies (e.g., 1, 5, 30 Hz) are delivered to assess the extent of phasic block.[1]

-

Data is recorded and analyzed to determine parameters such as current amplitude, inactivation kinetics, and the degree of block.

Caption: Experimental workflow for two-electrode voltage clamp analysis of this compound.

In Vivo Effects and Potential Therapeutic Applications

Consistent with its sodium channel blocking activity, in vivo studies in rats, dogs, and baboons have shown that this compound dose-dependently reduces blood pressure and heart rate, and prolongs the PR and QRS intervals of the ECG.[4][5] It has also demonstrated protective effects against electrically induced arrhythmias and those caused by coronary artery occlusion in rats.[4][5] These findings underscore its potential as an antiarrhythmic agent and a local anesthetic.[4][6] The blockade of sodium channels by this compound is enhanced under ischemic conditions (low pH and high extracellular potassium), further supporting its potential utility in treating cardiac arrhythmias associated with myocardial ischemia.[1][4]

References

- 1. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 5. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rel)-RSD 921 is a novel compound that has been investigated for its potential as a local anesthetic and antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, with a secondary, less potent effect on potassium channels. Preclinical studies have demonstrated its pharmacological efficacy in animal models. This technical guide provides a detailed overview of the publicly available toxicology and safety data for this compound, compiled from peer-reviewed literature. While comprehensive proprietary data from formal regulatory submissions is not available in the public domain, this document synthesizes the existing scientific knowledge to inform research and development activities.

Introduction

This compound, a substituted arylbenzacetamide, is the (R,R)-(+) enantiomer of the racemic κ-opioid agonist (±)PD117,302. However, this compound itself lacks significant activity at opioid receptors.[1] Its pharmacological profile is primarily characterized by its potent, use-dependent blockade of sodium channels, similar to class I antiarrhythmic drugs like lidocaine.[1] The compound has shown efficacy in animal models of arrhythmia and has been evaluated in a Phase I clinical trial in healthy human volunteers.[2] Understanding the toxicological and safety profile of this compound is crucial for its potential future development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of voltage-gated sodium channels. It exhibits equipotent tonic block of cardiac, neuronal, and skeletal muscle sodium channel isoforms.[1] The blockade is enhanced under conditions of low pH (ischemia) and shows marked use-dependency, particularly for the cardiac isoform.[1] In addition to sodium channel blockade, this compound also blocks transient and sustained outward potassium currents, although with lower potency.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the primary mechanism of action of this compound on cardiac myocytes.

Caption: Mechanism of action of this compound on ion channels.

Non-Clinical Toxicology

Toxicology studies for this compound have been conducted in several species, including mice, rats, and dogs.

Acute Toxicity

The median lethal dose (LD50) of this compound has been determined in mice.

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Not Specified | 23 mmol/kg | [3] |

Subacute Toxicity

Subacute toxicology studies have been performed in rats and dogs. The available literature states that this compound had "limited but quantifiable effects" in these studies.[1] However, specific details regarding the dose levels, duration of the studies, the nature of the observed effects, and the No-Observed-Adverse-Effect-Level (NOAEL) are not publicly available.

Safety Pharmacology

In vivo safety pharmacology studies in rats, dogs, and baboons have demonstrated dose-dependent cardiovascular effects consistent with the drug's mechanism of action. These effects include:

-

Reduction in blood pressure[1]

-

Reduction in heart rate[1]

-

Prolongation of the PR and QRS intervals of the ECG[1]

Clinical Safety

A Phase I clinical trial was conducted to evaluate the safety of this compound in healthy human volunteers. The study was an open-label, ascending dose design. The available information indicates that this compound was well-tolerated in humans, with no evidence of drug-related adverse effects over the dose range tested.[2] The half-life in humans was approximately 10 hours.[2] Specific details on the dose ranges and any observed adverse events are not publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicology studies of this compound are not available in the public literature. However, based on standard practices for non-clinical toxicology studies, the following provides a generalized overview of the likely methodologies employed.

General Toxicology Study Workflow

The following diagram illustrates a typical workflow for non-clinical toxicology assessment.

Caption: Generalized workflow for non-clinical toxicology studies.

In Vitro Electrophysiology

-

Objective: To characterize the effects of this compound on specific ion channels.

-

Methodology:

-

Expression of wild-type rat heart (rH1), skeletal muscle (rSkM1), and neuronal (rBIIA) Na+ channels in Xenopus laevis oocytes.[2]

-

Use of a two-electrode voltage clamp to measure ionic currents.[2]

-

Application of this compound at various concentrations to determine the concentration-response relationship and calculate EC50 values.

-

Assessment of use-dependent block by applying trains of depolarizing pulses at different frequencies.

-

In Vivo Cardiovascular Assessment in Anesthetized Animals

-

Objective: To evaluate the effects of this compound on cardiovascular parameters in a living organism.

-

Methodology:

-

Anesthetize the animal (e.g., rat, dog).

-

Insert catheters for drug administration (e.g., intravenous) and blood pressure monitoring.

-

Record baseline electrocardiogram (ECG) and hemodynamic parameters.

-

Administer increasing doses of this compound.

-

Continuously monitor and record changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).

-

Conclusion

The available data suggests that this compound is a potent sodium channel blocker with a secondary effect on potassium channels. In non-clinical studies, its primary toxicological findings are extensions of its pharmacological activity, namely dose-dependent cardiovascular effects. A Phase I clinical trial in healthy volunteers indicated that the compound was well-tolerated. However, a comprehensive assessment of the toxicology and safety profile of this compound is limited by the lack of publicly available detailed data from subacute and chronic toxicology studies, as well as the full results of the clinical trial. Further research and access to more detailed safety data would be necessary for a complete risk assessment for any future clinical development.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional interaction of the novel sodium channel blocker, (rel)-RSD 921, with the human cardiac voltage-gated sodium channel, Nav1.5. This compound has demonstrated potent inhibitory effects on Nav1.5, suggesting its potential as a therapeutic agent for cardiac arrhythmias. This document synthesizes key quantitative data from electrophysiological studies, details the experimental methodologies employed, and presents visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Analysis of this compound Interaction with Nav1.5

The inhibitory potency of RSD921 on Nav1.5 channels has been quantified through electrophysiological experiments. The following tables summarize the available data, providing a basis for comparison with other known Nav1.5 blockers.

| Compound | Preparation | Technique | Parameter | Value | Reference |

| RSD921 | Isolated rat cardiac myocytes | Whole-cell voltage clamp | IC50 | 3.8 ± 0.5 µM | [1] |

| RSD921 | Xenopus laevis oocytes expressing rNav1.5 | Two-electrode voltage clamp | EC50 | 47 ± 3 µM | [1] |

| Lidocaine | Xenopus laevis oocytes expressing rNav1.5 | Two-electrode voltage clamp | EC50 | 563 ± 22 µM | [1] |

Note: IC50 represents the concentration of the drug that causes 50% inhibition of the maximal response, while EC50 in this context refers to the concentration producing 50% of the maximal channel block. The data indicates that RSD921 is significantly more potent than lidocaine in blocking Nav1.5 channels expressed in Xenopus oocytes.[1]

Mechanism of Action: State-Dependent Blockade of Nav1.5

Nav1.5 channels cycle through several conformational states: resting, open, and inactivated.[2] Many sodium channel blockers exhibit state-dependent binding, showing a higher affinity for the open and/or inactivated states compared to the resting state.[2][3] This property is crucial for their therapeutic effect, as it allows for preferential targeting of rapidly firing or depolarized cells, which are characteristic of arrhythmic conditions.[4] RSD921 has been shown to exhibit marked use-dependent block of the cardiac isoform of the sodium channel, which is a hallmark of state-dependent binding.[5]

Experimental Protocols

The characterization of RSD921's interaction with Nav1.5 channels relies on precise electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Voltage Clamp on Isolated Cardiac Myocytes

This technique is used to measure the effect of RSD921 on the sodium currents in native cardiac cells.

Objective: To determine the IC50 of RSD921 for the inhibition of sodium currents in isolated rat cardiac myocytes.

Protocol:

-

Myocyte Isolation: Ventricular myocytes are freshly isolated from rat hearts through enzymatic digestion.

-

Cell Culture: Isolated myocytes are maintained in a suitable culture medium before the experiment.

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

Sodium currents are elicited by applying a voltage step to 0 mV from a holding potential of -150 mV every 3 seconds.[1]

-

Series resistance compensation of at least 90% is achieved to minimize voltage errors.[1]

-

-

Drug Application:

-

RSD921 is applied to the bath solution at increasing concentrations (e.g., 1-30 µM).[1]

-

The effect of each concentration on the peak sodium current is recorded.

-

-

Data Analysis:

-

The peak sodium current amplitude at each drug concentration is measured and normalized to the control (drug-free) condition.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.

-

The IC50 value and the Hill coefficient are determined by fitting the data to the Hill equation: I_Na = 1 / (1 + (KA / [A])^nH).[1]

-

Two-Electrode Voltage Clamp on Xenopus laevis Oocytes

This heterologous expression system allows for the study of a specific ion channel isoform in isolation.

Objective: To determine the EC50 of RSD921 for the blockade of rat Nav1.5 (rNav1.5) channels expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and prepared for cRNA injection.

-

cRNA Injection: cRNA encoding the rNav1.5 α-subunit is injected into the oocytes. The oocytes are then incubated for a period (e.g., 48 hours) to allow for channel expression.[1]

-

Electrophysiological Recording:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The holding potential is set to -120 mV for rNav1.5.[1]

-

Currents are evoked by a 20 ms depolarization to -10 mV.[1]

-

Leak and capacitative currents are subtracted using a P/4 protocol.[1]

-

-

Drug Application: RSD921 is applied via the bath solution at various concentrations (e.g., 1-1000 µM).[1]

-

Data Analysis:

-

The peak sodium current at each concentration is measured.

-

The data is fitted to the Hill equation to determine the EC50 value for channel blockade.[1]

-

Concluding Remarks

The available data robustly demonstrates that this compound is a potent blocker of the cardiac sodium channel Nav1.5. Its significantly higher potency compared to lidocaine, a standard Class Ib antiarrhythmic, underscores its potential for further investigation in the context of cardiac arrhythmias. The observed use-dependence suggests a state-dependent mechanism of action, a desirable characteristic for antiarrhythmic drugs. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, facilitating further exploration of this compound's therapeutic and toxicological profile. Future studies employing direct radioligand binding assays could provide further insights into the specific binding site and affinity (Kd) of this compound on the Nav1.5 channel.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]

- 5. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Enantiospecificity of RSD 921: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSD 921, the (R,R)-enantiomer of the kappa opioid receptor agonist PD117,302, demonstrates a fascinating pharmacological profile characterized by a significant separation of effects between its stereoisomers. While its parent racemate, RSD920, exhibits potent opioid receptor affinity, RSD 921 is largely devoid of opioid activity and instead functions as a potent voltage-gated sodium channel blocker. This technical guide provides an in-depth analysis of the enantiospecificity of RSD 921, focusing on its differential binding to opioid receptors and its detailed mechanism of action as a sodium channel inhibitor. Experimental data are summarized, key methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The principle of chirality is of paramount importance in drug design and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. RSD 921 is a compelling example of such stereoselectivity. It is the (R,R)-enantiomer of the synthetic compound PD117,302, the racemate of which is known as RSD920. While RSD920 is a potent kappa opioid receptor agonist, this activity is primarily attributed to the (S,S)-enantiomer. In contrast, RSD 921 displays a near-complete lack of affinity for opioid receptors but has been identified as a potent blocker of voltage-gated sodium channels, positioning it as a potential therapeutic agent for conditions such as cardiac arrhythmias and local anesthesia.

This guide will explore the enantiospecificity of RSD 921 by first examining the differential binding of its racemate and the (R,R)-enantiomer to opioid receptors. Subsequently, it will delve into the detailed electrophysiological characterization of RSD 921's interaction with various sodium channel isoforms.

Enantiospecificity at Opioid Receptors

The most striking demonstration of the enantiospecificity of the PD117,302 enantiomers is observed in their binding affinities for opioid receptors. Radioligand binding assays have been employed to determine the inhibitory concentration (IC50) of RSD 921 and its racemate, RSD920, at mu (µ) and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of RSD 921 and RSD920

| Compound | Receptor | IC50 (µM) |

| RSD 921 ((R,R)-enantiomer) | Mu (µ) | 7.6 |

| RSD920 (racemate) | Mu (µ) | 0.01 |

| RSD 921 ((R,R)-enantiomer) | Kappa (κ) | 0.4 |

| RSD920 (racemate) | Kappa (κ) | 0.0004 |

The data clearly indicates that RSD920, which contains the (S,S)-enantiomer, has a significantly higher affinity for both mu and kappa opioid receptors compared to RSD 921. Specifically, the racemate is approximately 760-fold more potent at the mu receptor and 1000-fold more potent at the kappa receptor. This strongly suggests that the opioid activity of the racemate is predominantly driven by the (S,S)-enantiomer, while the (R,R)-enantiomer (RSD 921) is largely inactive at these receptors.

Mechanism of Action: Sodium Channel Blockade

The primary pharmacological action of RSD 921 is the blockade of voltage-gated sodium channels. This activity has been characterized across several isoforms, highlighting its potential as a Class I antiarrhythmic and local anesthetic.

Potency at Different Sodium Channel Isoforms

Electrophysiological studies using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing different rat sodium channel isoforms have determined the half-maximal effective concentration (EC50) of RSD 921.

Table 2: Potency of RSD 921 at Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | Tissue Predominance | EC50 (µM) |

| rNav1.5 | Cardiac muscle | 47 ± 3 |

| rNav1.2 | Neuronal | 37 ± 4 |

| rNav1.4 | Skeletal muscle | 35 ± 3 |

These results demonstrate that RSD 921 is a potent blocker of cardiac, neuronal, and skeletal muscle sodium channel isoforms with similar potencies in the mid-micromolar range.

Effect of pH on Channel Blockade

The local anesthetic and antiarrhythmic activity of many sodium channel blockers is influenced by the local pH, with enhanced potency often observed in more acidic conditions, such as those found in ischemic tissue. The effect of pH on the blocking activity of RSD 921 has been investigated.

Table 3: Effect of pH on Sodium Current Reduction by 30 µM RSD 921

| Channel Isoform | % Reduction at pH 7.4 | % Reduction at pH 6.4 |

| rNav1.5 | 60 ± 5% | 50 ± 1% |

| rNav1.2 | 48 ± 6% | 47 ± 7% |

| rNav1.4 | 51 ± 2% | 34 ± 2% |

Interestingly, the blocking effect of RSD 921 on the cardiac (rNav1.5) and skeletal muscle (rNav1.4) isoforms was enhanced at a more acidic pH of 6.4.

Experimental Protocols

Radioligand Binding Assays

To determine the affinity of RSD 921 and RSD920 for opioid receptors, competitive radioligand binding assays are performed.

-

Preparations: Membranes are prepared from tissues or cells expressing the opioid receptor subtypes of interest (e.g., guinea pig brain for kappa receptors, rat brain for mu receptors).

-

Assay: A specific radioligand, such as [3H]U-69,593 for kappa receptors or [3H]DAMGO for mu receptors, is incubated with the membrane preparation in the presence of varying concentrations of the test compound (RSD 921 or RSD920).

-

Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

(rel)-RSD 921: A Technical Guide for Ion Channel Research

(rel)-RSD 921 emerges as a potent and selective sodium channel blocker, offering a valuable tool for researchers in neuroscience, cardiology, and pharmacology. This technical guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying mechanisms of action, tailored for scientists and drug development professionals engaged in ion channel research.

This compound, the (R,R)-enantiomer of the kappa opioid receptor agonist PD117,302, distinguishes itself by lacking significant activity at opioid receptors, thereby providing a specific tool for investigating the role of sodium channels in various physiological and pathological processes.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, with notable state-dependent and isoform-specific effects.[2][3] This guide will delve into the quantitative data characterizing its activity, detail the experimental protocols for its use, and visualize key concepts to facilitate its application in the laboratory.

Quantitative Pharmacological Data

The efficacy and selectivity of this compound as a sodium channel blocker have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (EC₅₀/IC₅₀) and kinetic parameters, providing a clear reference for experimental design.

Table 1: Inhibitory Potency of this compound on Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | Cell Type | Experimental Condition | EC₅₀/IC₅₀ (µM) | Reference |

| rNav1.2 (neuronal) | Xenopus laevis oocytes | pH 7.4 | 37 ± 4 | [2] |

| rNav1.4 (skeletal muscle) | Xenopus laevis oocytes | pH 7.4 | 35 ± 3 | [2] |

| rNav1.5 (cardiac) | Xenopus laevis oocytes | pH 7.4 | 47 ± 3 | [2] |

| rNav1.5 (cardiac) | Isolated rat cardiac myocytes | - | 3.8 ± 0.5 | [2] |

| IFMQ3 mutant (non-inactivating neuronal) | Xenopus laevis oocytes | - | 110 ± 5.5 | [3] |

Table 2: Use-Dependent Blockade of Sodium Channels by this compound (100 µM)

| Channel Isoform | Stimulation Frequency | Percent Blockade | Reference |

| rNav1.5 (cardiac) | 30 Hz | 81 ± 4% | [2] |

| rNav1.4 (skeletal muscle) | 30 Hz | 40 ± 5% | [2] |

| rNav1.2 (neuronal) | 30 Hz | 24 ± 3% | [2] |

Table 3: Kinetic Parameters of this compound Interaction with the Open State of the IFMQ3 Mutant Channel

| Parameter | Value | Reference |

| kon (Association rate constant) | 0.11 ± 0.012 x 10⁶ M⁻¹s⁻¹ | [3] |

| koff (Dissociation rate constant) | 12.5 ± 2.5 s⁻¹ | [3] |

| KD (Dissociation constant) | 117 ± 31 µM | [3] |

| Recovery time constant from open channel block | 14 ± 2.7 s⁻¹ | [3] |

Table 4: Opioid Receptor Binding Affinity of this compound

| Receptor | IC₅₀ (µM) | Reference |

| Kappa (κ) | 0.4 | [2] |

| Mu (μ) | 7.6 | [2] |

Mechanism of Action: State-Dependent Blockade

This compound exhibits a preferential interaction with the open state of the sodium channel.[3] This state-dependent blockade is a key feature of its mechanism and contributes to its use-dependent effects, particularly on the cardiac isoform (rNav1.5).[2] The compound produces a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation, suggesting its primary action is not on the resting state of the channel.[3]

Figure 1: State-dependent interaction of this compound with the voltage-gated sodium channel.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections outline the key experimental protocols cited in the literature.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This technique is fundamental for characterizing the effects of this compound on specific sodium channel isoforms expressed in a controlled environment.

Workflow:

Figure 2: Experimental workflow for two-electrode voltage clamp analysis in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and manually defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired rat sodium channel α-subunit (e.g., rNav1.2, rNav1.4, rNav1.5) and the β₁-subunit are injected into the oocytes.

-

Incubation: Oocytes are incubated at 18°C for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two-electrode voltage clamp is performed using a commercial amplifier. Microelectrodes are filled with 3 M KCl.

-

The holding potential is typically set to -100 mV (or -120 mV for rNav1.5 to ensure full recovery from slow inactivation).[2]

-

Sodium currents are elicited by depolarizing voltage steps.

-

-

Drug Application: this compound is dissolved in the external solution and bath-applied to the oocyte.

-

Data Analysis: Concentration-response curves are generated by fitting the data to the Hill equation to determine EC₅₀ values. Use-dependence is assessed by applying repetitive depolarizing pulses at different frequencies.

Whole-Cell Voltage Clamp in Isolated Rat Cardiac Myocytes

This protocol allows for the study of this compound on native sodium channels in a physiologically relevant cell type.

Workflow:

Figure 3: Workflow for whole-cell voltage clamp experiments in isolated rat cardiac myocytes.

Detailed Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using a Langendorff perfusion system.

-

Whole-Cell Recording:

-

Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

-

The whole-cell configuration of the patch-clamp technique is used. Patch pipettes are filled with an internal solution.

-

A commercial patch-clamp amplifier is used for voltage clamping and data acquisition.

-

-

Drug Application: this compound is applied to the myocytes via bath perfusion.

-

Data Analysis: The inhibition of the peak sodium current is measured at various concentrations of this compound, and the data are fitted to determine the IC₅₀ value.

Radioligand Binding Assay

This method is used to determine the binding affinity of this compound to its target receptors.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., opioid receptors).

-

Incubation: Membrane aliquots are incubated with a specific radioligand (e.g., [³H]U-69,593 for kappa receptors, [³H]DAMGO for mu receptors) and increasing concentrations of this compound.[2]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of an excess of an unlabeled ligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Signaling Pathways and Broader Implications

While this compound's primary action is direct channel blockade, its effects on sodium currents can indirectly influence numerous downstream signaling pathways that are dependent on sodium influx and membrane potential. These include pathways involved in calcium homeostasis, neurotransmitter release, and gene expression. The potent and selective nature of this compound makes it an excellent tool to dissect the contribution of specific sodium channel isoforms to these complex cellular processes.

Figure 4: Potential downstream consequences of sodium channel blockade by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of voltage-gated sodium channels. Its well-characterized potency, isoform selectivity, and state-dependent mechanism of action, combined with its lack of significant opioid receptor activity, make it a precise probe for elucidating the roles of sodium channels in cellular excitability and signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of ion channel function and in the development of novel therapeutics.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Technical Guide to Molecular Targets Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-RSD 921 is a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties. While its primary mechanism of action involves the inhibition of voltage-gated sodium channels, comprehensive pharmacological profiling reveals additional molecular targets. This technical guide provides an in-depth analysis of the off-target activities of this compound, focusing on its interaction with potassium channels. This document summarizes the available quantitative data, details the experimental methodologies used for characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of the compound's complete pharmacological profile.

Introduction

This compound, the (R,R)-enantiomer of the kappa opioid agonist PD117,302, has been identified as a powerful sodium channel blocker.[1][2][3] Notably, it lacks significant activity at opioid receptors.[1][2] Its primary therapeutic potential has been investigated in the context of cardiac arrhythmias and local anesthesia.[1][3][4] However, a thorough evaluation of its molecular interactions is crucial for a complete understanding of its efficacy and potential side-effect profile. This guide focuses specifically on the molecular targets of this compound beyond its well-documented effects on sodium channels.

Off-Target Molecular Interactions: Potassium Channels

Beyond its primary activity on sodium channels, this compound has been shown to modulate the function of specific potassium channels.[1] Electrophysiological studies on rat cardiac myocytes have demonstrated that this compound blocks two key outward potassium currents: the transient outward potassium current (Ito) and the sustained outward plateau potassium current (IKsus).[1] This inhibition of repolarizing potassium currents occurs with a lower potency compared to its sodium channel blocking activity.[1]

Quantitative Data

The following table summarizes the available quantitative data on the inhibition of potassium currents by this compound. It is important to note that while concentration-dependent inhibition has been demonstrated, precise IC50 values for potassium channel blockade by this compound are not available in the reviewed literature.

| Target Current | Species | Cell Type | Concentration (µM) | % Inhibition | Reference |

| Transient Outward (Ito) | Rat | Cardiac Myocytes | 100 | Data not quantified | [1] |

| Transient Outward (Ito) | Rat | Cardiac Myocytes | 300 | Data not quantified | [1] |

| Sustained Outward (IKsus) | Rat | Cardiac Myocytes | 100 | Data not quantified | [1] |

| Sustained Outward (IKsus) | Rat | Cardiac Myocytes | 300 | Data not quantified | [1] |

Note: The original study graphically presents the data, showing a clear reduction in current amplitude at both concentrations, but does not provide specific percentage inhibition values in the text.

Experimental Protocols

The characterization of this compound's effects on potassium channels was primarily achieved through whole-cell voltage-clamp electrophysiology on isolated cardiac myocytes.

Whole-Cell Voltage-Clamp on Isolated Rat Cardiac Myocytes

Objective: To measure the effect of this compound on the transient outward (Ito) and sustained outward (IKsus) potassium currents.

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from rat hearts using standard enzymatic digestion protocols.

-

Electrophysiological Recording:

-

The whole-cell patch-clamp technique is employed to gain electrical access to the cell's interior and control the membrane potential.

-

To isolate the potassium currents of interest, sodium channels are blocked by the inclusion of a specific inhibitor, such as tetrodotoxin (TTX), in the extracellular solution. A typical concentration used is 50 µM TTX.

-

-

Voltage Protocol:

-

The membrane potential is held at a negative holding potential to ensure the availability of the channels.

-

To elicit the Ito and IKsus currents, a depolarizing voltage step is applied. A representative protocol involves a pre-pulse to -150 mV for 300 milliseconds, followed by a depolarization step to +50 mV.

-

-

Drug Application:

-

This compound is perfused into the bath solution at the desired concentrations (e.g., 100 µM and 300 µM).

-

Currents are recorded before and after the application of the compound to determine its effect.

-

-

Data Analysis:

-

The peak outward current is measured to quantify Ito.

-

The current at the end of the depolarizing pulse is measured to quantify IKsus.

-

The percentage of inhibition is calculated by comparing the current amplitudes in the presence and absence of this compound.

-

Visualizations

Signaling Pathway

The following diagram illustrates the known molecular interactions of this compound in a cardiac myocyte, highlighting its primary and secondary targets.

Caption: Molecular targets of this compound in a cardiac myocyte.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the effect of this compound on potassium currents.

Caption: Workflow for assessing this compound effects on K+ currents.

Discussion and Conclusion

The available evidence clearly indicates that this compound, in addition to its potent sodium channel blocking activity, also inhibits the transient outward (Ito) and sustained outward (IKsus) potassium currents in cardiac myocytes. This dual ion channel blockade likely contributes to its overall electrophysiological profile, including its effects on action potential duration and effective refractory period. The blockade of repolarizing potassium currents could potentiate the antiarrhythmic effects in certain contexts but may also contribute to proarrhythmic risk under different conditions.

For drug development professionals, this off-target activity is a critical consideration. Further studies to precisely quantify the IC50 values for Ito and IKsus inhibition are warranted to establish a more complete safety and efficacy profile. Understanding the full spectrum of molecular targets is essential for predicting the clinical effects of this compound and for the development of more selective second-generation compounds. This technical guide provides a foundational understanding of the known off-target effects of this compound, based on the current scientific literature.

References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]

- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]

(rel)-RSD 921: A Technical Guide to Off-Target Effects and Screening Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, also known as the R,R (+) enantiomer of the kappa-opioid receptor agonist (±)PD117,302, is a potent sodium channel blocker. Unlike its racemate, this compound exhibits a significantly reduced affinity for opioid receptors, positioning it as a compound with a more selective pharmacological profile. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with comparable potency observed across cardiac (Nav1.5), neuronal (Nav1.2), and skeletal muscle (Nav1.4) isoforms. This activity suggests its potential therapeutic application as a local anesthetic or antiarrhythmic agent.

However, a thorough understanding of a compound's off-target interactions is paramount in drug development to mitigate potential adverse effects and ensure patient safety. This technical guide provides a comprehensive overview of the known off-target effects of this compound, details the experimental protocols for its screening, and presents the available quantitative data in a structured format. Furthermore, it outlines a recommended strategy for broader off-target liability assessment, a critical step for any compound advancing through the development pipeline.

Data Presentation

The following tables summarize the available quantitative data for this compound's interactions with its primary and key off-targets.

Table 1: On-Target Activity of this compound on Voltage-Gated Sodium Channels

| Target | Assay Type | Species | EC50 (μM) | Reference |

| rNav1.2 (neuronal) | Two-Electrode Voltage Clamp | Rat | 37 ± 4 | [1] |

| rNav1.4 (skeletal muscle) | Two-Electrode Voltage Clamp | Rat | 35 ± 3 | [1] |

| rNav1.5 (cardiac) | Two-Electrode Voltage Clamp | Rat | 47 ± 3 | [1] |

Table 2: Off-Target Activity of this compound on Opioid Receptors

| Target | Assay Type | Species | IC50 (μM) | Reference |

| Mu (μ) Opioid Receptor | Radioligand Binding Assay | Not Specified | 7.6 | [1] |

| Kappa (κ) Opioid Receptor | Radioligand Binding Assay | Not Specified | 0.4 | [1] |

| Delta (δ) Opioid Receptor | Radioligand Binding Assay | Not Specified | >10 | [1] |

Table 3: Off-Target Activity of this compound on Potassium Channels

| Target | Assay Type | Species | Effect | Reference |

| Transient outward (Ito) | Voltage Clamp | Rat Cardiac Myocytes | Blockade (potency less than for sodium channels) | [2] |

| Sustained outward (IKsus) | Voltage Clamp | Rat Cardiac Myocytes | Blockade (potency less than for sodium channels) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while a comprehensive off-target screening panel for this compound is not publicly available, the following protocols represent standard industry practices for assessing on- and off-target activities.

Two-Electrode Voltage Clamp (TEVC) for Sodium Channel Activity

This protocol is based on the methodology described by Pugsley and Goldin (1999) for characterizing the effects of this compound on sodium channels expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired rat sodium channel α-subunit (e.g., rNav1.2, rNav1.4, or rNav1.5).

-

Incubate oocytes at 18-20°C for 2-4 days in Barth's solution supplemented with antibiotics to allow for channel expression.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -60 mV to +40 mV in 10 mV increments).

-

Record sodium currents in the absence and presence of varying concentrations of this compound.

c. Data Analysis:

-

Measure the peak inward sodium current at each test potential.

-

Construct concentration-response curves by plotting the percentage of current inhibition against the concentration of this compound.

-

Fit the data to a Hill equation to determine the EC50 value.

Radioligand Binding Assay for Opioid Receptor Affinity

This generalized protocol is for determining the binding affinity of a test compound like this compound to mu (μ), delta (δ), and kappa (κ) opioid receptors.

a. Membrane Preparation:

-

Prepare cell membranes from a source rich in the opioid receptor of interest (e.g., guinea pig brain for kappa receptors, CHO cells stably expressing human opioid receptors).

-

Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times and resuspend in an assay buffer.

b. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]U-69,593 for kappa receptors, [3H]DAMGO for mu receptors, [3H]DPDPE for delta receptors) at a concentration close to its Kd.

-

Add increasing concentrations of the test compound (this compound).

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like naloxone).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

c. Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Thallium Flux Assay for Potassium Channel Activity

This is a common high-throughput screening method to assess the functional inhibition of potassium channels.

a. Cell Preparation:

-

Use a cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing hERG).

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

b. Dye Loading:

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This is typically done in a chloride-free buffer.

c. Compound Incubation:

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period.

d. Thallium Stimulation and Fluorescence Reading:

-

Add a stimulus buffer containing thallium (Tl+) and a potassium channel activator (if necessary to establish a baseline current) to all wells.

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. As Tl+ enters the cells through open potassium channels, it binds to the dye, causing an increase in fluorescence.

e. Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the positive (no inhibitor) and negative (known channel blocker) controls.

-

Construct a concentration-response curve and determine the IC50 value for channel inhibition.

Recommended Off-Target Screening Strategy

While specific off-target screening data for this compound is not publicly available, a standard approach in drug development is to profile lead compounds against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early. A comprehensive safety pharmacology screen, such as the CEREP Safety Panel or the InVEST44 panel, is highly recommended. These panels typically include targets known to be associated with adverse drug reactions.

Key Target Classes for a Sodium Channel Blocker like this compound would include:

-

Other Ion Channels: Especially other potassium channels (e.g., hERG, KCNQ1/mink), calcium channels, and chloride channels to assess the risk of cardiac arrhythmias and other ion channel-related toxicities.

-

GPCRs: A broad panel of G-protein coupled receptors to identify any unforeseen interactions that could lead to a range of side effects.

-

Transporters: Monoamine transporters (SERT, DAT, NET) and others to assess potential neurological and cardiovascular side effects.

-